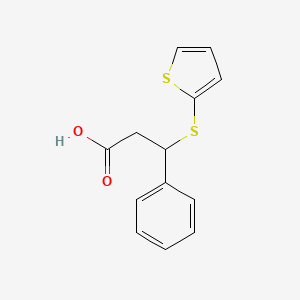
3-Phenyl-3-thiophen-2-ylsulfanylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-3-thiophen-2-ylsulfanylpropanoic acid is an organic compound that belongs to the class of phenylpropanoic acids. This compound features a benzene ring conjugated to a propanoic acid, with a thiophene ring and a sulfanyl group attached to the propanoic acid chain. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3-thiophen-2-ylsulfanylpropanoic acid can be achieved through several methods. One common approach involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The Suzuki–Miyaura coupling reaction is favored due to its mild and functional group-tolerant reaction conditions, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-3-thiophen-2-ylsulfanylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nucleophiles (e.g., Grignard reagents) are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the benzene and thiophene rings.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-3-thiophen-2-ylsulfanylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 3-Phenyl-3-thiophen-2-ylsulfanylpropanoic acid involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, bind to receptors, and interfere with cellular signaling pathways. For example, it may inhibit specific enzymes involved in oxidative stress or inflammation, leading to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cinnamaldehyde: A 3-phenyl-2-propene compound with antimicrobial properties.
Cinnamyl alcohol: Another 3-phenyl-2-propene compound used in perfumes and organic synthesis.
β-Methylstyrene: A 3-phenyl-2-propene compound used in the production of polymers.
Cinnamic acid: A 3-phenyl-2-propene compound with applications in the food and pharmaceutical industries.
Uniqueness
3-Phenyl-3-thiophen-2-ylsulfanylpropanoic acid is unique due to the presence of both a thiophene ring and a sulfanyl group, which confer distinct chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H12O2S2 |
|---|---|
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
3-phenyl-3-thiophen-2-ylsulfanylpropanoic acid |
InChI |
InChI=1S/C13H12O2S2/c14-12(15)9-11(10-5-2-1-3-6-10)17-13-7-4-8-16-13/h1-8,11H,9H2,(H,14,15) |
InChI-Schlüssel |
ZEAFMLJEBGVYHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CC(=O)O)SC2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


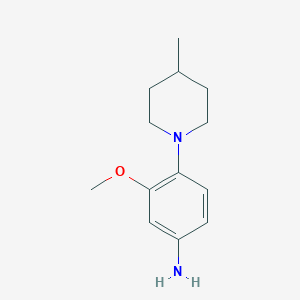

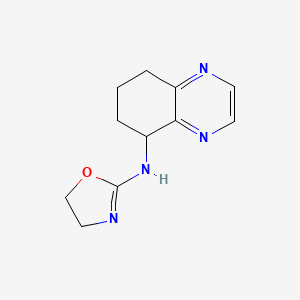


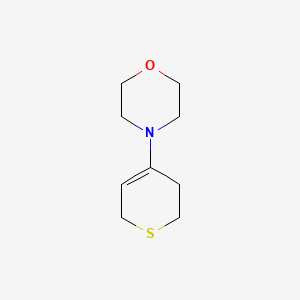



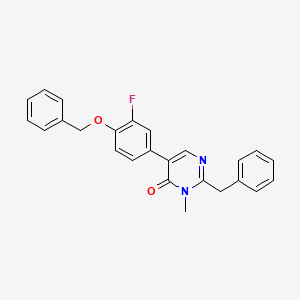
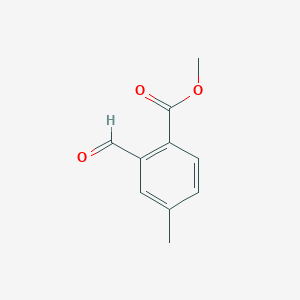

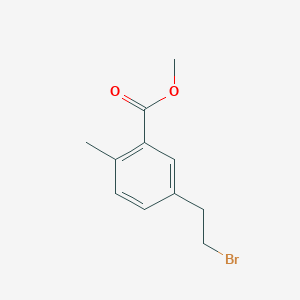
![3-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-2H-indazole](/img/structure/B13878068.png)
